2,2,6-Trimethylheptan-4-ol
Description
Branched-chain higher alcohols (BCHAs) represent a significant class of organic compounds with diverse applications, ranging from advanced biofuels to specialized solvents and key chemical intermediates. researchgate.net Their molecular structure, characterized by non-linear carbon chains, imparts unique physical and chemical properties that are of considerable interest in various fields of chemical science and industry.
The synthesis of structurally complex molecules is a cornerstone of modern organic chemistry. Branched alcohols, such as 2,2,6-trimethylheptan-4-ol, are valuable building blocks and targets in synthetic strategies. The construction of such molecules often requires sophisticated catalytic methods to control regioselectivity and stereoselectivity.
Historically, the synthesis of higher alcohols has been achieved through methods like the Guerbet reaction, which involves the condensation of smaller alcohols at high temperatures. kuleuven.be More contemporary approaches focus on the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) into low-carbon alcohols. nih.gov These methods often employ complex catalyst systems, such as K–ZnCr or copper-based catalysts, to promote carbon chain growth and branching. rsc.orgsemanticscholar.org The mechanism of branched alcohol formation on these catalysts is an area of active research, with studies suggesting that the process involves intricate steps of carbon-carbon bond formation and hydrogenation. rsc.org
Furthermore, biocatalytic routes and metabolic engineering are emerging as powerful tools for the synthesis of branched-chain higher alcohols from renewable feedstocks. researchgate.net These biological systems offer the potential for highly selective and sustainable production of complex alcohols.
Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of molecular chemistry, particularly in complex organic molecules like this compound. This compound serves as a textbook example for understanding the principles of absolute configuration at a stereocenter. dokumen.pubdokumen.pub
The central carbon atom bonded to the hydroxyl group (C4) in this compound is a chiral center. This is because it is attached to four different substituent groups: a hydrogen atom, a hydroxyl group, a 2-methylpropyl group, and a 2,2-dimethylpropyl group. The presence of this stereocenter means that this compound can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R)-2,2,6-trimethylheptan-4-ol and (S)-2,2,6-trimethylheptan-4-ol.
The determination of the absolute configuration (R or S) is based on the Cahn-Ingold-Prelog priority rules, where the substituents are ranked by atomic number. For this compound, the priority of the groups attached to the stereogenic carbon is as follows: -OH > 2,2-dimethylpropyl > 2-methylpropyl > -H. dokumen.pub The spatial arrangement of these groups dictates the stereochemical designation of each enantiomer.
The ability to selectively synthesize one enantiomer over the other is a significant challenge and a major focus of modern asymmetric synthesis. The biological activity and material properties of chiral molecules can be highly dependent on their stereochemistry, making enantiomerically pure compounds highly valuable in pharmaceuticals, agrochemicals, and materials science.
The current research landscape for branched higher alcohols, including trimethylheptanols, is driven by the need for sustainable chemical production and the development of novel materials. While specific research on this compound is not extensively documented in publicly available literature, the broader field offers insights into future directions.
A key area of research is the development of more efficient and selective catalysts for the synthesis of long-chain and branched alcohols. This includes the design of heterogeneous catalysts for syngas conversion that can control the degree of branching and the position of functional groups. nih.gov Active learning and computational methods are being integrated into experimental workflows to accelerate the discovery of optimal catalyst compositions and reaction conditions. nih.gov
Another promising avenue is the use of tandem catalytic systems that can convert bio-derived alcohols into long-chain hydrocarbons for use as drop-in fuels. chemrxiv.org This involves multifunctional catalysts that can perform dehydrogenation, condensation, and deoxygenation reactions in a single process.
In the realm of materials science, long-chain branched alcohols and their derivatives are being explored for their ability to form supramolecular organogels. nih.gov The branched alkyl chains can influence the self-assembly process and the resulting properties of the gel, such as thermal stability and mechanical strength. nih.gov
Furthermore, the biotechnological production of specific fatty alcohols, including long-chain and branched variants, is a rapidly advancing field. frontiersin.org Genetically engineered microorganisms are being developed to produce tailored alcohols for applications such as insect pheromones for pest control, which offers an environmentally friendly alternative to traditional insecticides. frontiersin.org Future research will likely focus on expanding the range of accessible branched alcohol structures through these innovative synthetic and biosynthetic methods.
Structure
3D Structure
Properties
CAS No. |
66256-44-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
ITTQYDBLGDGLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)(C)C)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,2,6 Trimethylheptan 4 Ol and Analogues
Stereoselective and Enantioselective Approaches
Stereoselective and enantioselective syntheses are fundamental in creating specific stereoisomers of chiral molecules. These methods are crucial for producing compounds with defined biological activities.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral olefins and ketones, installing new stereocenters with high enantiomeric excess. This method often utilizes transition metal catalysts coordinated to chiral ligands.
For the synthesis of analogues of 2,2,6-trimethylheptan-4-ol, such as α,ω-functionalized 2,4-dimethylpentane (B89610) and 2,4,6-trimethylheptane (B1595353) fragments, iridium-based catalysts have shown significant utility. urv.catescholarship.org Specifically, chiral Crabtree-type catalysts, which are cationic iridium complexes with chiral N,P-ligands, are effective for the hydrogenation of unfunctionalized olefins. urv.catresearchgate.net The choice of ligand and the geometry of the starting allylic alcohol can significantly influence the diastereoselectivity of the reaction. For instance, the hydrogenation of an (E)-allylic alcohol with a specific iridium catalyst may favor the anti product, while the corresponding (Z)-allylic alcohol can lead to the syn product with high selectivity. urv.cat
Ruthenium-based catalysts, particularly those with BINAP ligands, are also widely used in asymmetric hydrogenation. wiley.com These catalysts have been successfully applied in the synthesis of complex natural products containing branched, chiral alcohol motifs. wiley.com
Table 1: Asymmetric Hydrogenation of Allylic Alcohols for Trimethylheptane Analogue Synthesis urv.cat
| Substrate | Catalyst | Diastereomeric Ratio (syn:anti) |
| (E)-allylic alcohol | Ir-26a | 1:8.9 |
| (Z)-allylic alcohol | Ir-26a | 34:1 |
Chiral Auxiliary and Catalyst-Controlled Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves the use of Evans oxazolidinones, which are derived from chiral amino alcohols. smolecule.com These auxiliaries can be used to control the stereoselective alkylation of enolates. For instance, in the synthesis of an amino-analogue of this compound, an Evans auxiliary can be employed to introduce stereocenters with high diastereoselectivity. nih.gov The auxiliary is later cleaved, often by reduction with agents like lithium borohydride (B1222165) (LiBH₄), to yield the desired chiral alcohol. nih.govarkat-usa.org
Catalyst-controlled reactions offer an alternative where the stereoselectivity is determined by a chiral catalyst rather than a substrate-bound auxiliary. This approach is often more atom-economical. For example, boron-mediated anti-aldol reactions using chiral promoters can establish specific stereochemical relationships in the carbon backbone. thieme-connect.com
Dynamic Kinetic Resolution and Kinetic Resolution in Alcohol Synthesis
Kinetic resolution is a method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In a classic kinetic resolution, the maximum yield of a single enantiomer is 50%.
Dynamic kinetic resolution (DKR) overcomes this limitation by continuously racemizing the slower-reacting enantiomer, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govescholarship.org Ruthenium-catalyzed asymmetric hydrogenation of racemic aldehydes is an effective DKR strategy for producing optically active primary alcohols. nih.govescholarship.org This approach combines in situ racemization of the aldehyde with enantioselective hydrogenation.
Enzyme-catalyzed kinetic resolutions are also widely used. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. collectionscanada.gc.ca
Iterative Synthesis for Complex Branched Architectures
Iterative synthesis provides a powerful and flexible strategy for constructing complex molecules with repeating structural motifs, such as the polydeoxypropionate chains found in many natural products. researchgate.net This approach involves the sequential addition of building blocks, with each iteration extending the carbon chain and introducing new stereocenters.
One iterative method utilizes the asymmetric hydrogenation of α-substituted acrylic acids catalyzed by iridium complexes. researchgate.net This protocol allows for the construction of polydeoxypropionates with high diastereo- and enantioselectivity. researchgate.net Another approach involves the iterative homologation of boronic esters, which has been successfully applied to the synthesis of long-chain polyketides. researchgate.netnih.gov These methods often require only a few purification steps, making them highly efficient for building complex branched architectures like those found in analogues of this compound. researchgate.net
Chemo- and Regioselective Preparations
Chemo- and regioselectivity refer to the ability to control which functional group reacts and at which position in a molecule, respectively. These are critical considerations in the synthesis of complex molecules with multiple reactive sites.
Advanced Grignard Reaction Protocols
The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl compound, is a classic method for forming carbon-carbon bonds and synthesizing alcohols. openstax.org The synthesis of this compound itself can be achieved through the reaction of an appropriate Grignard reagent with an aldehyde. dss.go.th
Advanced Grignard protocols often involve the use of additives or specific reaction conditions to enhance selectivity. For example, the presence of a Lewis acid like lanthanum chloride (LaCl₃) can improve the outcome of reactions with sensitive substrates. google.com In the context of synthesizing complex alcohols, Grignard reagents can be prepared from functionalized precursors and reacted with acyl chlorides or other electrophiles to build up the carbon skeleton. google.com These reactions are typically performed under anhydrous conditions to prevent quenching of the highly reactive organometallic species. google.com
Hydroboration Reactions in Alcohol Functionalization
Hydroboration-oxidation is a fundamental two-step reaction that transforms alkenes into alcohols. pearson.com This process is characterized by its anti-Markovnikov regioselectivity and syn-addition stereospecificity. pearson.com For instance, the hydroboration-oxidation of an alkene precursor like 2,2,6-trimethylhept-3-ene would yield this compound. nih.gov The reaction proceeds by the addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. pearson.com This method is highly valuable for producing alcohols with specific stereochemistry from unsymmetrical alkenes. pearson.com
A key aspect of hydroboration is the formation of an enol intermediate when applied to alkynes, which then tautomerizes to a more stable aldehyde or ketone. utdallas.edu
Redox-Neutral Transformations and Green Chemistry Principles
The principles of green chemistry are increasingly influencing the synthesis of alcohols, aiming to reduce environmental impact by minimizing waste and energy consumption. ijrpr.comnih.gov Redox-neutral transformations are a cornerstone of this approach, offering high atom economy by avoiding the use of stoichiometric oxidants or reductants. rsc.org
One prominent redox-neutral strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.orgnih.gov This one-pot process involves the temporary removal of hydrogen from an alcohol to form an aldehyde or ketone, which then participates in a C-C bond-forming reaction. The hydrogen is then returned to the intermediate to yield the final product, with water as the only byproduct. rsc.org This methodology is particularly effective for the synthesis of long-chain branched alcohols. rsc.orgresearchgate.net
Recent advancements have seen the development of redox-economical couplings, such as the N-heterocyclic carbene/nickel-catalyzed reaction of alcohols and internal alkynes to produce α-branched ketones without the need for external oxidants or reductants. wiley.com Similarly, phosphine (B1218219) oxide organocatalysts can promote redox-neutral Mitsunobu reactions, coupling alcohols with pronucleophiles to generate esters, with water as the sole byproduct. core.ac.uk
Table 1: Green Chemistry Approaches in Alcohol Synthesis
| Green Chemistry Principle | Application in Alcohol Synthesis | Example Reaction | Reference |
|---|---|---|---|
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Borrowing hydrogen strategy for C-C bond formation, producing only water as a byproduct. | rsc.org |
| Use of Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. | Ruthenium-catalyzed redox isomerization of propargyl alcohols to enones. | pnas.org |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like water. | Palladium-diamine complex catalyzed aerobic oxidation of alcohols in an aqueous biphasic system. | acs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Rhodium-catalyzed isomerization of allylic alcohols in water at room temperature. | scispace.com |
Catalyst Development for Branched Alcohol Synthesis
The selective synthesis of branched alcohols heavily relies on the design and development of efficient catalysts. researchgate.net Both base-metal and transition-metal catalysts have shown significant promise in this area.
Base-Metal Catalysis in Organic Transformations
Base metals like iron, cobalt, and nickel are gaining traction as catalysts due to their abundance and lower cost compared to precious metals. rsc.org Iron-catalyzed β-alkylation of secondary alcohols with primary alcohols has been demonstrated. researchgate.net Nickel catalysts, particularly in combination with N-heterocyclic carbene (NHC) ligands, have proven effective in the chemodivergent coupling of alcohols to form branched ketones. researchgate.net For instance, an NHC/nickel system can catalyze the direct coupling of alcohols and internal alkynes to form α-branched ketones. wiley.com
Transition Metal Catalysts in Reduction and Functionalization
Transition metals, especially ruthenium, rhodium, and iridium, are widely used in the synthesis and functionalization of alcohols. scispace.comresearchgate.net Rhodium complexes, for example, are effective in the redox isomerization of allylic alcohols to carbonyl compounds. mdpi.com They can also catalyze the conversion of primary alcohols and butadiene into branched ketones through a merged transfer hydrogenative carbonyl addition-redox isomerization process. nih.gov
Ruthenium catalysts are also prominent, with Ru(II)-NHC complexes being active in the redox isomerization of allylic alcohols in aqueous media. mdpi.com Furthermore, dual iridium catalysis has been employed for the stereocontrolled hydrogenation of enones to saturated alcohols. researchgate.net Nickel hydride catalysts have been successfully used for the enantioselective 1,2-reduction of α,β-unsaturated ketones to furnish α-chiral allylic alcohols. nju.edu.cn
Table 2: Catalyst Systems for Branched Alcohol Synthesis and Related Transformations
| Catalyst System | Transformation | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| NHC/Nickel | Redox-economical coupling | Alcohols and internal alkynes | α-Branched ketones | wiley.com |
| Rh(cod)₂OTf / P(p-F-Ph)₃ | Transfer hydrogenative carbonyl addition-redox isomerization | Primary aliphatic alcohols and butadiene | Branched ketones | nih.gov |
| Ru(II)-NHC complexes | Redox isomerization | Allylic alcohols | Carbonyl compounds | mdpi.com |
| NiH catalyst | Enantioselective 1,2-reduction | α,β-Unsaturated ketones | α-Chiral allylic alcohols | nju.edu.cn |
| Iron catalyst | β-Alkylation | Secondary and primary alcohols | β-Alkylated secondary alcohols | researchgate.net |
| Dual Iridium catalysts | Stereocontrolled hydrogenation | Enones | Saturated alcohols | researchgate.net |
Elucidation of Reaction Mechanisms for 2,2,6 Trimethylheptan 4 Ol Transformations
Mechanistic Pathways of Alcohol Functionalization
The reactivity of the hydroxyl group in 2,2,6-trimethylheptan-4-ol is central to its chemical behavior. The following subsections explore key mechanistic routes for its transformation.
The generation of an alkoxy radical from this compound is a gateway to various carbon-carbon bond cleavage reactions. researchgate.netacs.org This high-energy intermediate can be formed under photoredox catalysis or using specific reagents. beilstein-journals.orgdiva-portal.org Once formed, the 2,2,6-trimethylheptan-4-oxy radical can undergo a β-fragmentation (or β-scission) process. acs.orgdiva-portal.org This involves the homolytic cleavage of a C-C bond adjacent to the carbon bearing the oxygen radical.
For the 2,2,6-trimethylheptan-4-oxy radical, two primary β-fragmentation pathways are possible:
Cleavage of the C4-C5 bond: This pathway would yield acetone (B3395972) (from the isobutyl side) and a primary alkyl radical (the neopentyl radical).
Cleavage of the C3-C4 bond: This pathway is generally favored as it results in the formation of a more stable tertiary alkyl radical (the tert-butyl radical) and isobutyraldehyde (B47883). acs.org
The propensity for β-scission is a known characteristic of tertiary and sterically hindered secondary alkoxy radicals, which can lead to the formation of more stable ketones or aldehydes and alkyl radicals. acs.org These resulting radical species can then be trapped or participate in further reactions, enabling the deconstructive functionalization of the parent alcohol. researchgate.net
The formation of this compound from its corresponding ketone, 2,2,6-trimethylheptan-4-one, can be achieved via a hydride transfer reaction, mechanistically related to the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgtandfonline.com This process typically utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. nih.gov
The generally accepted mechanism involves a cyclic, six-membered transition state. wikipedia.orgorganic-chemistry.org The key steps are:
Coordination of the ketone (2,2,6-trimethylheptan-4-one) to the aluminum alkoxide catalyst. wikipedia.org
Formation of a six-membered ring intermediate where both the ketone and the sacrificial alcohol are coordinated to the aluminum center. tandfonline.comacsgcipr.org
A pericyclic hydride transfer from the α-carbon of the sacrificial alcohol to the carbonyl carbon of the ketone. wikipedia.org
Dissociation of the newly formed this compound and the newly formed ketone (e.g., acetone), regenerating the catalytic cycle.
This mechanism is highly chemoselective for the carbonyl group and is driven to completion by using an excess of the sacrificial alcohol and removing the resulting ketone byproduct by distillation. organic-chemistry.orgacsgcipr.org The significant steric hindrance around the carbonyl group in 2,2,6-trimethylheptan-4-one makes it a prime candidate for reduction via hydride transfer, as nucleophilic addition by bulkier reagents can be difficult. organic-chemistry.org
Dehydrogenation: The conversion of this compound back to its corresponding ketone can be accomplished through catalytic acceptorless dehydrogenation (CAD). mdpi.comresearchgate.net This process uses transition metal complexes, often based on ruthenium or palladium, and liberates dihydrogen (H₂) as the only byproduct. mdpi.comcdnsciencepub.com A plausible mechanism catalyzed by a Pd(II)-NHC (N-Heterocyclic Carbene) complex involves the following steps:
Coordination of the alcohol to the Pd(II) center.
Deprotonation of the hydroxyl group by a base to form a palladium-alkoxide intermediate.
Transfer of the α-hydrogen from the carbon bearing the oxygen to the palladium center, resulting in a ketone and a palladium-hydride species. mdpi.com
Regeneration of the catalyst and release of H₂ gas. mdpi.com
Reductive Coupling: The C-O bond of this compound can be activated for C-C bond formation through reductive coupling reactions. acs.orgnih.gov To achieve this, the alcohol is typically converted into a better leaving group, such as an oxalate. acs.orgnih.gov Nickel-catalyzed reductive cross-electrophile coupling provides a powerful method for forming C(sp³)–C(sp³) bonds from such sterically hindered alcohol derivatives. oaes.ccrsc.org The mechanism is complex and can vary, but generally involves the generation of an alkyl radical from the activated alcohol derivative, which then enters a nickel-based catalytic cycle to couple with another electrophile. oaes.ccdicp.ac.cn
Computational Probing of Reaction Intermediates and Transition States
Computational chemistry offers powerful tools to investigate the transient species and energetic landscapes of the reaction mechanisms involving this compound.
Density Functional Theory (DFT) is a widely used computational method to model reaction mechanisms and predict their feasibility. nih.gov For the transformations of this compound, DFT calculations can provide the free energy profiles (ΔG) for various pathways. nih.govcardiff.ac.uk For instance, in the β-fragmentation of the corresponding alkoxy radical, DFT can be used to compare the activation barriers for the cleavage of the C3-C4 bond versus the C4-C5 bond. Calculations would likely confirm that the pathway leading to the more stable tert-butyl radical is energetically more favorable. nih.gov
Below is a representative table of calculated free energies for key steps in a hypothetical β-fragmentation reaction, illustrating the type of data obtained from DFT studies.
| Step | Species | ΔG (kcal/mol) |
| Formation of Alkoxy Radical | 2,2,6-Trimethylheptan-4-oxy Radical (Int. 1) | +5.0 |
| C3-C4 Cleavage Transition State | TS1 | +8.5 |
| Products of C3-C4 Cleavage | tert-butyl radical + Isobutyraldehyde | -15.2 |
| C4-C5 Cleavage Transition State | TS2 | +12.1 |
| Products of C4-C5 Cleavage | Neopentyl radical + Acetone | -10.8 |
| Note: Data are hypothetical and for illustrative purposes only. |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. nsf.govuni-muenchen.de In the context of this compound transformations, NBO analysis can provide deep insights into the factors controlling reactivity. researchgate.net
For example, in the alkoxy radical intermediate prior to β-fragmentation, NBO analysis can quantify the interactions between the oxygen lone pairs (donor orbitals) and the antibonding orbitals (σ) of the adjacent C-C bonds (acceptor orbitals). nih.gov A strong n → σ interaction indicates significant electron delocalization that weakens the C-C bond, making it more susceptible to cleavage. nih.gov This analysis can quantitatively explain the preference for a specific fragmentation pathway. researchgate.net
The table below illustrates hypothetical stabilization energies (E(2)) from an NBO analysis for the alkoxy radical of this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(O) | σ(C3-C4) | 5.8 |
| n(O) | σ(C4-C5) | 3.1 |
| Note: Data are hypothetical and for illustrative purposes only. A higher E(2) value suggests a stronger interaction and greater weakening of the acceptor bond. |
Advanced Spectroscopic and Chromatographic Characterization of Trimethylheptanols
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2,2,6-trimethylheptan-4-ol, the most prominent feature is the alcohol group (-OH).
Key FT-IR Spectral Features for this compound:
O-H Stretching: A strong, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
C-H Stretching: Sharp absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ correspond to the stretching vibrations of the numerous C-H bonds in the methyl and methylene (B1212753) groups.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the secondary alcohol group gives rise to a distinct band, typically in the 1100-1150 cm⁻¹ region.
The FT-IR spectrum for this compound is available through spectral databases such as the one provided by Wiley-VCH, often recorded on instruments like the Bruker IFS 85. nih.gov The analysis of related, more complex polyketide fragments containing similar alcohol and methyl-branched structures also relies heavily on FT-IR to confirm the presence of hydroxyl groups (observed around 3367 cm⁻¹) and alkyl chains (2856-2954 cm⁻¹). rsc.org
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information about vibrational modes that are often weak or absent in the IR spectrum. For molecules like this compound, the non-polar alkyl backbone produces strong Raman signals.
Expected FT-Raman Spectral Features:
C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂, CH₃, and CH groups are prominent in the 2800-3000 cm⁻¹ range.
Skeletal Vibrations: The carbon skeleton's vibrations and deformations appear in the "fingerprint" region below 1500 cm⁻¹, providing structural information.
While specific, detailed analyses for this compound are not abundant in literature, FT-Raman spectra are available in databases. nih.gov The principles of its application are well-established, with studies on similar branched alkanes like 2,2,4-trimethyl pentane (B18724) demonstrating the power of Raman spectroscopy for vibrational analysis. researchgate.net
Coupled Experimental and Theoretical Vibrational Analysis
For a precise assignment of vibrational modes, a combined approach using experimental spectra (FT-IR and FT-Raman) and theoretical calculations is employed. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and predict the vibrational frequencies and intensities. researchgate.netresearchgate.net
This coupled analysis allows for:
Accurate Mode Assignment: By comparing the calculated frequencies with the experimental bands, each peak in the spectra can be assigned to a specific molecular motion (e.g., stretching, bending, rocking). researchgate.net
Conformational Analysis: The method can help identify the most stable conformer(s) of the molecule in the gas phase or in solution. researchgate.net
Understanding Intermolecular Interactions: Theoretical models can simulate the effects of hydrogen bonding on the vibrational frequencies, particularly the O-H stretch. researchgate.net
Studies on molecules like 2,2,4-trimethyl pentane have successfully used DFT calculations with basis sets like 6-311++G(d,p) to simulate and interpret their vibrational spectra, showing excellent agreement with experimental data. researchgate.net A similar methodology, known as Generalized Subsystem Vibrational Analysis (GSVA), allows for the examination of intrinsic vibrations of a specific fragment within a larger molecule, which would be applicable to the hydroxyl group and its local environment in trimethylheptanols. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure and stereochemistry of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the electronic framework of the molecule.
High-Resolution ¹H and ¹³C NMR Profiling
High-resolution ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of each atom in this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and their relative numbers (integration). The proton attached to the carbinol carbon (CH-OH) is particularly diagnostic, typically appearing as a multiplet in the 3.5-4.0 ppm range.
¹³C NMR: The carbon NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shift of the carbinol carbon (C-4) is highly sensitive to its environment and typically resonates around 60-70 ppm. nih.gov The carbons of the bulky tert-butyl and isopropyl groups will have characteristic shifts. rsc.org
The stereochemistry at the C-4 and C-6 positions can influence the chemical shifts of nearby carbons and protons. For instance, in diastereomeric mixtures of similar trimethylheptane structures, distinct signals are often observed for each stereoisomer in both ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification. rsc.orggoogle.com
Table 1: Representative ¹³C NMR Data for Trimethylheptane Structures This table provides illustrative data from related compounds to show expected chemical shift ranges.
| Carbon Position | Compound Type | Representative Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Carbinol Carbon (CHOH) | (2S,3R,5S)-2,4,4-trimethyl-1,3-heptandiol derivative | 77.7, 77.3 | rsc.org |
| Ketone Carbonyl (C=O) | (4S,5S)-2,2,4-trimethylheptan-3-one derivative | 218.1 | thieme-connect.com |
In Situ NMR for Reaction Monitoring and Intermediate Detection
In situ, or online, NMR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions. nih.gov By placing a flow cell or the entire reaction vessel inside the NMR spectrometer, chemists can track the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediates without altering the reaction conditions. nih.govresearchgate.net
This technique is particularly valuable for studying complex and sensitive reactions, such as the Grignard reactions often used to synthesize secondary alcohols like this compound. nih.govmt.com For example, the reaction of an isobutyraldehyde (B47883) derivative with a neopentyl magnesium bromide Grignard reagent could be a synthetic route to this alcohol.
Applications of in situ NMR in the synthesis of trimethylheptanols:
Kinetic Analysis: The rate of formation of this compound can be measured directly. nih.gov
Mechanism Elucidation: The detection of short-lived intermediates, such as magnesium alkoxide complexes formed after the Grignard addition but before aqueous workup, can provide crucial insights into the reaction mechanism. d-nb.info
Optimization and Control: By observing the reaction in real-time, parameters such as temperature, reagent addition rate, and reaction time can be adjusted on the fly to maximize yield and minimize byproduct formation. nih.gov
The integration of online NMR into automated synthesis platforms represents a significant advance, enabling standardized and reproducible chemical synthesis with dynamic feedback control. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chula.ac.th In the analysis of complex mixtures, GC separates individual volatile components before they enter the mass spectrometer for identification. chula.ac.th The mass spectrometer then ionizes the separated molecules and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint.
For this compound, GC-MS analysis would involve injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Upon elution from the GC column, the molecule enters the ion source of the mass spectrometer, where it is typically subjected to electron ionization (EI). This process generates a molecular ion (M+) and a series of fragment ions. The resulting mass spectrum is then compared to spectral libraries for identification. wjgnet.com
Table 1: Predicted GC-MS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| Predicted Key Fragment Ions (m/z) | M-18 (loss of H2O), fragments from alpha-cleavage and alkyl chain cleavage. |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. copernicus.org This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. The exact mass of this compound, calculated from the sum of the exact masses of its constituent atoms (10 carbons, 22 hydrogens, and 1 oxygen), can be precisely measured using HRMS. This data is instrumental in confirming the molecular formula of the compound. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C10H22O | nih.gov |
| Computed Exact Mass | 158.167065321 Da | nih.gov |
Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that combines gas chromatography with human sensory assessment. As compounds elute from the GC column, they are split into two paths: one leading to a mass spectrometer or other detector, and the other to an olfactometry port where a trained analyst can sniff the effluent and describe the odor. d-nb.info This technique is invaluable for identifying the specific volatile compounds responsible for the aroma of a sample.
In the context of research, GC-O could be employed to determine the odor characteristics of this compound. While specific GC-O studies focusing solely on this compound are not detailed in the provided search results, the technique is widely used in flavor and fragrance research to characterize the sensory properties of individual volatile compounds. scribd.com The odor profile of this compound would be determined by its retention time on the GC column and the description provided by the sensory analyst.
Table 3: Hypothetical GC-Olfactometry Data for this compound
| Retention Index | Odor Descriptor |
|---|---|
| Not Available | To be determined through GC-O analysis. Potential descriptors could include woody, earthy, or mushroom-like notes based on related compounds. |
Computational Chemistry and Cheminformatics in Trimethylheptanol Research
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a fundamental computational technique used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,2,6-trimethylheptan-4-ol, this process involves calculating the molecule's energy at various atomic arrangements and systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. mdpi.comsemanticscholar.org These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements.
For this compound, QSPR models can be employed to predict a variety of physicochemical properties. For example, a model developed to predict the density of alkanes and their monosubstituted derivatives utilizes descriptors like the eigenvalues of bonding orbital-connecting matrices and the polarizability effect index. biochempress.com Such models can provide accurate estimations of properties like density, boiling point, and viscosity for this compound based on its molecular structure.
The foundation of any QSPR model lies in the selection and calculation of molecular descriptors. mdpi.comsemanticscholar.org These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and path counts.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are calculated using quantum mechanics and relate to the electronic structure, such as dipole moment and orbital energies.
The development of a robust QSPR model requires a diverse dataset of compounds with known properties to train the model. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the property of interest. mdpi.comsemanticscholar.org The predictive power of the resulting model is then assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate set of compounds not used in the model development. mdpi.com
Table 1: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example | Relevance to this compound |
|---|---|---|
| Topological | Branching Index | Quantifies the degree of branching in the alkyl chain. |
| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |
| Quantum-Chemical | Dipole Moment | Relates to the polarity of the molecule due to the hydroxyl group. |
| Constitutional | Molecular Weight | A fundamental property affecting many physical characteristics. nih.gov |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for understanding and predicting chemical reactivity. ethernet.edu.et It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. ethernet.edu.et
For this compound, the HOMO is likely to be localized around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
FMO analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, an electrophile would preferentially attack the region of the molecule where the HOMO is concentrated, while a nucleophile would target the area with the highest LUMO density. This information is valuable for predicting the outcomes of various chemical reactions involving this compound.
Table 2: Conceptual Application of FMO Theory to this compound
| Molecular Orbital | Description | Predicted Location of High Density | Predicted Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Oxygen atom of the hydroxyl group | Site for electrophilic attack |
| LUMO | Lowest Unoccupied Molecular Orbital | Likely distributed over the carbon backbone | Site for nucleophilic attack |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. byu.edu These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions over time.
For this compound, MD simulations can be used to investigate a wide range of phenomena, including:
Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent it is in. byu.edu MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent affects its conformation, dynamics, and reactivity. For example, in a polar solvent like water, the hydroxyl group of this compound would form hydrogen bonds with the surrounding water molecules.
Intermolecular Interactions: MD simulations can be used to study the aggregation behavior of this compound molecules in the pure liquid state or in mixtures. This can reveal information about the structure of the liquid and the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonding.
Interactions with Other Molecules: In the context of its applications, such as in solvent extraction, MD simulations can model the interactions between this compound and other species present in the system, like metal ions or other extractants. academie-sciences.fr This can help in understanding the mechanism of extraction at a molecular level.
By providing a dynamic and detailed view of molecular behavior, MD simulations offer a deeper understanding of the properties and functions of this compound in various environments.
Derivatization Chemistry and Advanced Functionalization Strategies for 2,2,6 Trimethylheptan 4 Ol
Synthesis of Chiral and Achiral Derivatives
No specific methods for the synthesis of chiral or achiral derivatives of 2,2,6-Trimethylheptan-4-ol have been documented in the reviewed scientific literature.
Regioselective and Chemoselective Transformations of Alcohol Functionality
There is no available information on the regioselective or chemoselective transformation of the hydroxyl group of this compound.
Applications of Derivatives in Complex Organic Synthesis and Material Science Research
No applications of this compound derivatives in complex organic synthesis or material science have been reported in the available sources.
2,2,6 Trimethylheptan 4 Ol As a Core Synthetic Building Block
Utilization in Natural Product Total Synthesis
While direct incorporation of the intact 2,2,6-trimethylheptan-4-ol skeleton in a completed natural product total synthesis is not extensively documented, its structural motif is a recurring theme in the synthesis of polyketide natural products. These complex biomolecules often feature repeating 1,3-dimethyl and 1,3,5-trimethyl structural units. Methodologies developed for the stereoselective synthesis of such fragments are crucial for the successful construction of these natural products.
Research into the diastereoselective hydrogenation of allylic alcohols has demonstrated the efficient construction of α,ω-difunctionalized 2,4,6-trimethylheptanes. urv.cat This highlights the potential of precursors with a trimethylheptane framework to serve as key intermediates in the synthesis of complex natural products. The strategic placement of the hydroxyl group in this compound makes it an attractive starting point for the elaboration into such polyketide chains.
A notable example where a similar structural core is found is in the synthesis of Vittatalactone, an aggregation pheromone of the striped cucumber beetle. The synthesis of this complex molecule involves the careful construction of a polydeoxypropionate backbone, which shares structural similarities with the trimethylheptane framework. Although not a direct utilization of this compound, the synthetic strategies employed underscore the importance of building blocks with related substitution patterns.
Scaffold for Pharmacophore Development
The development of new therapeutic agents often relies on the identification of novel molecular scaffolds that can be decorated with various functional groups to interact with biological targets. The rigid yet three-dimensional structure of this compound makes it an intriguing candidate for a pharmacophore scaffold. The central hydroxyl group provides a key point for hydrogen bonding interactions, while the surrounding alkyl groups can be modified to optimize van der Waals interactions and tune the lipophilicity of potential drug candidates.
While specific studies on the pharmacophore potential of this compound are limited, research on structurally related amino alcohols provides valuable insights. For instance, 5-amino-2,2,6-trimethylheptan-3-ol (B14064867) has been investigated for its potential biological activities, with studies indicating interactions with calcium channels. smolecule.com This suggests that the trimethylheptane backbone can serve as a suitable framework for presenting functional groups in a specific spatial orientation to interact with protein targets. The hydroxyl group at the C4 position in this compound could offer a different vector for interaction compared to its amino-alcohol analogue, potentially leading to new biological activities.
The chiral nature of this compound further enhances its appeal as a pharmacophore scaffold. The ability to synthesize specific stereoisomers allows for the exploration of stereoselective interactions with chiral biological targets, a critical aspect of modern drug design.
Integration into Modular Synthesis Approaches
Modular synthesis is a powerful strategy that involves the assembly of complex molecules from a set of pre-synthesized building blocks or "modules." This approach offers significant advantages in terms of efficiency and the ability to rapidly generate libraries of related compounds. The defined structure of this compound makes it an ideal candidate for use as a module in the synthesis of larger, more complex molecules, particularly in the realm of polyketide synthesis.
Polyketide synthases (PKSs) are enzymes that produce a vast array of natural products through a modular biosynthetic pathway. utexas.edunih.govblackwellpublishing.comnih.gov Efforts in synthetic biology and organic synthesis have focused on mimicking this modularity to create novel polyketide-like molecules. A building block such as this compound, with its characteristic trimethyl-substituted backbone, could be chemically modified and incorporated as a non-natural module into a synthetic sequence.
The diastereoselective synthesis of α,ω-difunctionalized 2,4,6-trimethylheptane (B1595353) fragments from allylic alcohols demonstrates a practical approach for generating such modules. urv.cat These functionalized fragments can then be coupled together in a convergent manner to rapidly assemble complex polyketide chains. researchgate.net The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for its conversion into a variety of reactive intermediates suitable for coupling reactions in a modular synthesis workflow.
Q & A
Basic: How can the synthesis of 2,2,6-trimethylheptan-4-ol be optimized for high yield and purity?
Answer:
The synthesis of this compound can be optimized using Grignard reactions or catalytic hydrogenation of ketone precursors. For example, reacting 2,2,6-trimethylheptan-4-one with a Grignard reagent (e.g., methyl magnesium bromide) under anhydrous conditions, followed by acid quenching, yields the alcohol. To ensure purity, fractional distillation (based on its boiling point of ~187.9°C ) and recrystallization in non-polar solvents are recommended. Characterization via NMR (to confirm hydroxyl proton integration and methyl group environments) and GC (to assess purity >98% as per analytical standards ) is critical.
Advanced: What methodologies resolve contradictions in stereochemical assignments of this compound?
Answer:
Stereochemical discrepancies often arise from ambiguous priority assignments in crowded chiral centers. To resolve these:
- X-ray crystallography : Direct determination of absolute configuration via crystallographic data.
- NMR-based analysis : Compare coupling constants and NOE effects with model compounds.
- Cahn-Ingold-Prelog (CIP) rules : Apply priority rules to substituents (e.g., O > C > H ). For example, the stereogenic center in this compound requires comparing branching points in substituent chains to assign (R/S) configuration .
- Computational modeling : Use DFT calculations to predict stable conformers and validate against experimental data.
Basic: What analytical techniques characterize this compound in research settings?
Answer:
Key techniques include:
- Gas Chromatography (GC) : To determine purity (>98% as per pharmaceutical standards ).
- NMR Spectroscopy : ¹H and ¹³C NMR for structural elucidation (e.g., distinguishing methyl groups at C2 and C6 ).
- Infrared (IR) Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-O bond presence.
- Mass Spectrometry (MS) : Validate molecular weight (158.281 g/mol ) and fragmentation patterns.
Advanced: How to design experiments investigating its reactivity under varying conditions?
Answer:
- Kinetic studies : Monitor reaction rates in acid-catalyzed dehydration (e.g., forming alkenes) using UV-Vis or GC.
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton exchange in hydroxyl groups via NMR.
- Thermal stability assays : Evaluate decomposition pathways at elevated temperatures (TGA/DSC).
- pH-dependent reactivity : Test nucleophilic substitution reactions under acidic/basic conditions, correlating results with computational pKa predictions .
Basic: What physical properties impact handling and storage of this compound?
Answer:
Critical properties include:
- Boiling point : 187.9°C (dictates distillation conditions ).
- Density : 0.824 g/cm³ (affects phase separation in biphasic reactions).
- Flash point : 72°C (requires storage below 25°C in inert atmospheres to prevent combustion ).
- Hydrophobicity (LogP = 2.83): Impacts solubility in organic solvents for reaction design .
Advanced: How to validate absolute configuration without crystallographic data?
Answer:
- Comparative NMR : Use enantiomerically pure standards to match chemical shifts and splitting patterns.
- Optical rotation : Compare experimental [α]D values with literature data.
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-based chiroptical methods.
- Computational prediction : Apply CIP rules to substituent priority (e.g., O > branched alkyl chains ) and simulate NMR spectra using software like ACD/Labs or Gaussian.
Advanced: How to address discrepancies in reported physicochemical data (e.g., density, boiling point)?
Answer:
- Cross-validate methods : Compare results from multiple techniques (e.g., GC purity vs. NMR integration).
- Standardize conditions : Ensure measurements align with IUPAC guidelines (e.g., boiling point at 760 mmHg ).
- Replicate synthesis : Eliminate batch-specific impurities by repeating reactions under controlled conditions.
- Collaborative studies : Compare data with independent labs to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
